1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol
Overview
Description
“1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol” is a chemical compound with the molecular formula C10H14ClN3O. It has a molecular weight of 227.69 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3O/c1-7(15)8-2-3-14(5-8)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is not specified .Scientific Research Applications
Supramolecular Structures and Molecular Packing
The compound has been studied for its role in constructing supramolecular structures, showcasing a polarized molecular-electronic structure. In one research, it was found to create a hydrophilic tube in its supramolecular structure, which holds water molecules fixed by various hydrogen bonds. This suggests its potential in studying molecular packing patterns and hydrogen bonding influences, which could be critical for understanding nucleic acid structures and functions (Yuan Cheng et al., 2011).
Biological Activity
Another significant application area is in biological screening for plant growth stimulation. Derivatives of the compound have shown pronounced effects on plant growth, indicating its utility in agricultural research to enhance crop yields (V. A. Pivazyan et al., 2019).
Material Science and Film Fabrication
In material science, the compound's derivatives have been explored for their electrooptic film fabrication capabilities. Research has highlighted the influence of pyrrole-pyridine-based chromophore architecture on thin-film microstructure and nonlinear optical response, suggesting potential applications in developing advanced optical and electrooptic materials (A. Facchetti et al., 2006).
Antimicrobial and Antifungal Activities
The compound and its derivatives have been studied for antimicrobial and antifungal activities. This includes the synthesis of derivatives showing moderate insecticidal and fungicidal activities, which could lead to the development of new pesticides or antimicrobial agents (Xiao-fei Zhu & De-Qing Shi, 2011).
Chemical Synthesis and Characterization
Research has also focused on the compound's utility in chemical synthesis, such as the formation of coordinated ligands and their rearrangement into phosphinoallyl ligands containing a pyrrolidin-2-yl ring. This indicates its relevance in synthetic chemistry for creating complex molecules with potential applications in catalysis or material science (M. C. Puerta et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7(15)8-2-3-14(5-8)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBSEOGSMYASMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2=CC(=NC=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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